molecular formula C13H21P B12579954 (2-Methylphenyl)di(propan-2-yl)phosphane CAS No. 625856-24-8

(2-Methylphenyl)di(propan-2-yl)phosphane

Cat. No.: B12579954
CAS No.: 625856-24-8
M. Wt: 208.28 g/mol
InChI Key: ZVAAAXWUTFKQTD-UHFFFAOYSA-N
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Description

(2-Methylphenyl)di(propan-2-yl)phosphane is a tertiary phosphane with the molecular formula C₁₃H₂₁P. Its structure consists of a phosphorus atom bonded to two isopropyl (propan-2-yl) groups and one 2-methylphenyl (o-tolyl) group. The ortho-methyl substitution on the phenyl ring introduces steric hindrance, distinguishing it from simpler arylphosphanes. This compound is part of a broader class of organophosphorus ligands used in catalysis, where steric bulk and electronic properties critically influence reactivity and selectivity .

Properties

CAS No.

625856-24-8

Molecular Formula

C13H21P

Molecular Weight

208.28 g/mol

IUPAC Name

(2-methylphenyl)-di(propan-2-yl)phosphane

InChI

InChI=1S/C13H21P/c1-10(2)14(11(3)4)13-9-7-6-8-12(13)5/h6-11H,1-5H3

InChI Key

ZVAAAXWUTFKQTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)di(propan-2-yl)phosphane typically involves the reaction of 2-methylphenylmagnesium bromide with di(propan-2-yl)phosphine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of (2-Methylphenyl)di(propan-2-yl)phosphane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)di(propan-2-yl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.

    Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals like palladium and platinum are used to form coordination complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(2-Methylphenyl)di(propan-2-yl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential use in biological systems, particularly in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2-Methylphenyl)di(propan-2-yl)phosphane exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially inhibiting enzyme activity by binding to the active site.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic parameters of (2-Methylphenyl)di(propan-2-yl)phosphane and analogous compounds:

Compound Name Substituents on P Molecular Weight (g/mol) Steric Bulk (Cone Angle, θ)* Electronic Parameter (Tolman, cm⁻¹)* Applications
(2-Methylphenyl)di(propan-2-yl)phosphane 2-methylphenyl, 2×isopropyl 208.28 ~145° ~2050 Ligand in cross-coupling reactions
Diphenyl(propan-2-yl)phosphane (Isopropyldiphenylphosphine) 2×phenyl, isopropyl 228.28 ~160° ~2030 Precursor for metal complexes
Methylbis(propan-2-yl)phosphane methyl, 2×isopropyl 132.18 ~115° ~2090 Ligand in niche catalytic systems
XPhos (Dicyclohexyl[2',4',6'-tris(propan-2-yl)biphenyl]phosphane) dicyclohexyl, trisopropylbiphenyl 582.78 ~190° ~2025 Buchwald-Hartwig amination, Suzuki couplings
[2-(3,5-Diphenylpyrazol-1-yl)phenyl]-di(propan-2-yl)phosphane pyrazole-phenyl, 2×isopropyl 428.47 ~170° ~2040 Specialty ligand for heterocyclic synthesis

*Note: Cone angles and Tolman electronic parameters are estimated based on analogous structures.

Steric and Electronic Analysis

  • Steric Effects :
    The 2-methylphenyl group in the target compound creates moderate steric hindrance (cone angle ~145°), intermediate between methylbis(propan-2-yl)phosphane (θ ~115°) and XPhos (θ ~190°). The ortho-methyl group restricts rotational freedom, enhancing rigidity compared to unsubstituted phenyl groups in diphenylphosphanes .
  • Electronic Effects: The isopropyl groups are electron-donating, increasing electron density at phosphorus (Tolman parameter ~2050 cm⁻¹). This makes the compound a stronger donor than XPhos (~2025 cm⁻¹) but less so than methylbis(propan-2-yl)phosphane (~2090 cm⁻¹) due to the aryl group's inductive withdrawal .

Solubility and Stability

  • The compound is lipophilic due to isopropyl and aryl groups, favoring solubility in non-polar solvents (e.g., toluene, THF). This contrasts with cyclodextrin-functionalized phosphanes, which are water-soluble but less common in organic catalysis .
  • Stability: Organophosphorus compounds like this require inert storage conditions to prevent oxidation to phosphane oxides, a common degradation pathway .

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